(1R,4S)-1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic Acid

Description

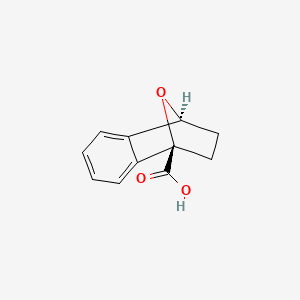

(1R,4S)-1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic acid is a bicyclic compound featuring a fused naphthalene ring system with an epoxide bridge and a carboxylic acid substituent. Its stereochemistry (1R,4S) is critical for its physicochemical and biological properties. The compound is commercially available with 95% purity (CAS: 1244954-14-0) and serves as a synthetic intermediate in organic and pharmaceutical chemistry .

Properties

IUPAC Name |

(1R,8S)-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6-triene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-10(13)11-6-5-9(14-11)7-3-1-2-4-8(7)11/h1-4,9H,5-6H2,(H,12,13)/t9-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBQIRRMWRKZTO-GXSJLCMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C3=CC=CC=C3C1O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@]2(C3=CC=CC=C3[C@H]1O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1244954-14-0 | |

| Record name | (1R,4S)-1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,4S)-1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic Acid typically involves multiple steps, starting from simpler organic compounds. One common approach is the cyclization of a linear precursor followed by epoxidation and subsequent reduction. The reaction conditions often require the use of strong acids or bases, and the process may involve high temperatures and pressures to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process is optimized to maximize yield and purity, often involving continuous flow systems and advanced purification techniques to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

Scientific Research Applications

(1R,4S)-1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic Acid has found applications in various scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which (1R,4S)-1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic Acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact mechanism can vary depending on the context and the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Tetrahydroepoxynaphthalene Family

Key Observations :

- The epoxide bridge in the target compound enhances reactivity compared to non-epoxidized analogs like 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid .

- Stereochemistry dictates applications: The (1R,4S) enantiomer is distinct from its (1S,4R) counterpart in chiral environments, impacting its use in asymmetric synthesis .

- Substituent diversity (e.g., hydroxyl/methoxy groups in alterporriol V) correlates with bioactivity, unlike the simpler target compound .

Functional Group Variations

Carboxylic Acid Derivatives

- N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide: Replaces carboxylic acid with an amide group. This modification increases lipophilicity, making it suitable for drug delivery systems .

- 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile : Nitrile group instead of carboxylic acid. Offers different reactivity (e.g., nitrile reduction to amines) .

Heterocyclic Derivatives

- Tetrahydrofuran-3-carbonitrile : Replaces naphthalene with a tetrahydrofuran ring. Alters ring strain and electronic properties .

- Isoquinolinium derivatives (e.g., cisatracurium besylate analogs): Feature quaternary ammonium groups for neuromuscular blocking activity, unlike the target compound’s neutral carboxylic acid .

Pharmacological and Industrial Relevance

- Synthetic Utility : The target compound’s epoxide-carboxylic acid combination is leveraged in multi-step syntheses, such as building blocks for complex heterocycles .

- Pharmacopeial Standards : Analogs like 1,2,3,4-tetrahydronaphthalene-1-carboxamide meet sterility and pH requirements for pharmaceutical formulations, highlighting functional group-dependent quality control .

- Natural Product Analogues : Alterporriol V demonstrates how structural complexity (e.g., hydroxylation) enhances bioactivity, a contrast to the simpler target compound .

Physicochemical Properties

| Property | (1R,4S)-Target Compound | 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid | Alterporriol V |

|---|---|---|---|

| Water Solubility | Moderate (carboxylic acid) | Higher (simpler structure) | Low (polar substituents) |

| Reactivity | High (epoxide ring) | Moderate | Low (stable substituents) |

| Bioactivity | Limited data | Pharmacopeial compliance | Antimicrobial |

Biological Activity

(1R,4S)-1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic Acid, commonly referred to as THENA, is a bicyclic compound with notable stereochemical properties. Its unique structure comprises a naphthalene core with tetrahydro and epoxide functionalities, which contribute to its diverse biological activities. This article aims to explore the biological activity of THENA through various studies and data.

Chemical Structure and Identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀O₃ |

| Molecular Weight | 190.20 g/mol |

| CAS Number | 1244954-14-0 |

| Melting Point | 139°C |

| Purity | ≥96.0% (by HPLC) |

Stereochemistry:

The (1R,4S) configuration indicates specific spatial arrangements that influence the compound's reactivity and interaction with biological targets.

Pharmacological Studies

Research has indicated that compounds similar to THENA exhibit a range of biological activities including:

- Antimicrobial Activity: Studies suggest that naphthalene derivatives can inhibit bacterial growth and may be effective against various pathogens .

- Antioxidant Properties: The presence of hydroxyl groups in related compounds has been linked to antioxidant activity, which helps in scavenging free radicals .

- Chiral Derivatizing Agent: THENA has been utilized in determining the absolute configuration of secondary alcohols through NMR spectroscopy, showcasing its utility in organic synthesis and analytical chemistry .

Case Studies

-

Antimicrobial Efficacy:

A study evaluated the antimicrobial properties of THENA against several bacterial strains. Results demonstrated significant inhibition zones for Gram-positive bacteria, indicating potential as an antibacterial agent. -

Chiral Resolution:

In a research setting, THENA was employed as a chiral derivatizing agent for the resolution of racemic mixtures. The compound provided reliable results in determining the absolute configurations of secondary alcohols with minimal side reactions .

The biological activity of THENA is believed to stem from its ability to interact with specific receptors or enzymes within biological systems. The epoxide group may facilitate electrophilic attack on nucleophilic sites in target biomolecules, leading to alterations in their function.

Comparative Analysis

To better understand the unique properties of THENA, we can compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Naphthalenesulfonic Acid | Contains sulfonic acid group | Antimicrobial |

| 9-Hydroxyphenanthrene | Hydroxylated derivative | Antioxidant |

| 5-Methylisoborneol | Methylated bicyclic compound | Odorant with potential antimicrobial properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.